molecular formula C19H14N2OS2 B2964476 N-(2-(2-methylthiazol-4-yl)phenyl)benzo[b]thiophene-2-carboxamide CAS No. 1798546-23-2

N-(2-(2-methylthiazol-4-yl)phenyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2964476
CAS No.: 1798546-23-2
M. Wt: 350.45
InChI Key: BVHHEPSJKVBXCQ-UHFFFAOYSA-N
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Description

“N-(2-(2-methylthiazol-4-yl)phenyl)benzo[b]thiophene-2-carboxamide” is likely a synthetic organic compound. It contains a thiazole group, which is a ring structure that includes nitrogen and sulfur atoms . Thiazole derivatives have been studied for their potential anticancer activity .


Synthesis Analysis

While the specific synthesis process for this compound is not available, thiazole derivatives are typically synthesized by coupling substituted 2-amino benzothiazoles with other compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be confirmed using techniques such as IR, 1H-NMR, and MS spectral data . The presence of the thiazole group would be indicated by specific peaks in the NMR and IR spectra .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using various analytical techniques. For example, the melting point can be determined experimentally, and the presence of specific functional groups can be confirmed using IR spectroscopy .

Scientific Research Applications

Heterocyclic Synthesis and Biological Activities Thiophene derivatives have been explored for their potential in heterocyclic synthesis, leading to compounds with varied biological activities. For example, studies have shown the synthesis of thiophene derivatives that exhibit promising activities as cholinesterase inhibitors, highlighting their potential in treating neurodegenerative diseases like Alzheimer's (Kausar et al., 2021). Similarly, thiophene compounds have been synthesized with potential diuretic activity, offering insights into renal function modulation (Yar & Ansari, 2009).

Antimicrobial and Antipathogenic Potentials Thiophene derivatives have also demonstrated significant antimicrobial and antipathogenic activities, suggesting their utility in developing new antimicrobial agents. Notably, certain thiophene compounds have shown activity against Pseudomonas aeruginosa and Staphylococcus aureus, bacteria known for their biofilm-forming capabilities and resistance to conventional antibiotics (Limban et al., 2011).

Chemical Stability and Inhibition Mechanisms The structural modification of thiophene derivatives has been studied for enhancing chemical stability and understanding inhibition mechanisms, such as in the case of human leukocyte elastase inhibitors. This research is crucial for developing stable and potent therapeutic agents (Gütschow et al., 1999).

Anticancer Activities Thiophene derivatives have also been evaluated for their anticancer activities, with some compounds showing moderate to excellent activity against various cancer cell lines. This underscores the potential of thiophene compounds in oncology, providing a foundation for future anticancer drug development (Ravinaik et al., 2021).

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. Thiazole derivatives are of interest in medicinal chemistry due to their diverse biological activities , so this compound could potentially have interesting biological properties.

Biochemical Analysis

Biochemical Properties

The thiazole ring in N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-benzothiophene-2-carboxamide plays a significant role in its biochemical properties. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antiviral, and antioxidant drugs

Cellular Effects

Thiazole derivatives have been shown to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-benzothiophene-2-carboxamide may influence cell function in a variety of ways.

Molecular Mechanism

The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . This suggests that N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-benzothiophene-2-carboxamide may interact with other biomolecules through electrostatic interactions.

Metabolic Pathways

Thiazole derivatives are known to interact with a variety of enzymes and cofactors .

Properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS2/c1-12-20-16(11-23-12)14-7-3-4-8-15(14)21-19(22)18-10-13-6-2-5-9-17(13)24-18/h2-11H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHHEPSJKVBXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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